2-(adamantan-1-yl)butanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(1-adamantyl)butanenitrile |
InChI |
InChI=1S/C14H21N/c1-2-13(9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,2-8H2,1H3 |
InChI Key |
QWAPSBIAZLRAMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Methodological & Application
Application Note: Synthetic Pathways for the Production of 2-(Adamantan-1-yl)butanenitrile
[1]
Executive Summary
The synthesis of 2-(adamantan-1-yl)butanenitrile (Target Molecule, TM ) represents a critical transformation in the development of sterically bulky, lipophilic pharmacophores.[1] The adamantane cage provides metabolic stability and improves the blood-brain barrier (BBB) permeability of attached functional groups, while the
This Application Note details two distinct, high-fidelity synthetic pathways designed for scalability and purity:
-
Pathway A (Nucleophilic Substitution): The direct
-alkylation of 1-adamantylacetonitrile.[1] This is the preferred route for laboratory-scale synthesis due to atom economy and reagent availability.[1] -
Pathway B (Reductive Cyanation): The Van Leusen reaction applied to 1-adamantyl ethyl ketone.[1] This route is recommended when strict control over quaternary carbon formation is required or when starting from the ketone feedstock.[1]
Structural Analysis & Retrosynthesis
The target molecule features a bulky adamantyl group attached to the
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic analysis showing the two primary disconnections: C-C bond formation via alkylation (Path A) and C-CN/C-H transformation via TosMIC (Path B).
Pathway A: -Alkylation of 1-Adamantylacetonitrile[1]
Mechanistic Insight
This pathway relies on the deprotonation of 1-adamantylacetonitrile to generate a resonance-stabilized nitrile anion (ketenimine-like character).[1] Despite the steric bulk of the adamantane group, the
Critical Consideration: The adamantyl group exerts significant steric shielding.[1] Consequently, the use of a small, highly reactive electrophile (Ethyl Iodide) and a non-nucleophilic, strong base (LDA) at low temperatures is essential to prevent poly-alkylation or self-condensation.[1]
Protocol A: Low-Temperature Enolate Alkylation
Reagents:
-
1-Adamantylacetonitrile (1.0 equiv)[1]
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)
-
Ethyl Iodide (EtI) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (sat.[1] aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.[1]
-
Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool the system to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LDA solution (1.1 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -65°C.[1]
-
Enolization: Stir the mixture at -78°C for 45 minutes. The solution typically turns a pale yellow, indicating anion formation.[1]
-
Substrate Addition: Dissolve 1-adamantylacetonitrile (1.0 equiv) in a minimal amount of anhydrous THF and add dropwise to the LDA solution. Stir for 1 hour at -78°C to ensure complete deprotonation.
-
Alkylation: Add Ethyl Iodide (1.2 equiv) neat, dropwise over 10 minutes.
-
Note: Ethyl iodide is preferred over ethyl bromide due to the better leaving group ability of iodide, which is crucial given the steric hindrance near the nucleophilic center.[1]
-
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for an additional 4 hours.
-
Quench: Cool the mixture back to 0°C and quench carefully with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , filter, and concentrate in vacuo.[1] -
Purification: Purify via flash column chromatography (Hexanes:EtOAc 95:5) to yield the product as a white crystalline solid or viscous oil.
Pathway B: Van Leusen Reaction (Reductive Cyanation)
Mechanistic Insight
When the starting material is 1-adamantyl ethyl ketone (1-adamantylpropan-1-one), the Van Leusen reaction offers a powerful alternative.[1] This reaction utilizes TosMIC (p-toluenesulfonylmethyl isocyanide) to convert the ketone directly to the nitrile with a one-carbon homologation, effectively replacing the carbonyl oxygen with a hydrogen and a cyano group.[1]
Advantage: This pathway avoids the potential for over-alkylation (dialkylation) inherent in Pathway A.
Protocol B: TosMIC Reductive Cyanation[1]
Reagents:
-
1-Adamantyl ethyl ketone (1.0 equiv)[1]
-
TosMIC (1.1 equiv)
-
Potassium tert-butoxide (
-BuOK) (2.2 equiv)[1] -
1,2-Dimethoxyethane (DME)[1]
-
Absolute Ethanol[1]
Step-by-Step Methodology:
-
Solution Preparation: In a dry flask under nitrogen, dissolve 1-adamantyl ethyl ketone (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous DME (10 mL/g).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add
-BuOK (2.2 equiv) in portions.-
Caution: The reaction is exothermic.[1] Control the addition rate to maintain temperature < 5°C.
-
-
Reaction Phase 1: Stir at 0°C for 45 minutes.
-
Alcohol Addition: Add absolute ethanol (approx. 5% of DME volume). This promotes the reductive elimination step.[1]
-
Heating: Warm the mixture to room temperature and then heat to reflux (approx. 85°C) for 2–4 hours.
-
Workup: Cool to room temperature. Remove the solvent under reduced pressure.[1][3] Resuspend the residue in water and extract with diethyl ether or DCM.[1]
-
Purification: The crude product is often high purity but can be recrystallized from pentane or purified via silica plug filtration.[1]
Comparative Data & Analytical Expectations
The following table summarizes the expected outcomes and data for the target molecule.
| Parameter | Pathway A (Alkylation) | Pathway B (Van Leusen) |
| Starting Material | 1-Adamantylacetonitrile | 1-Adamantyl ethyl ketone |
| Key Reagent | LDA / Et-I | TosMIC / t-BuOK |
| Primary Risk | Di-alkylation (Ad-C(Et)2-CN) | Incomplete conversion (steric) |
| Atom Economy | High | Moderate (Loss of Tosyl group) |
| Typical Yield | 75–85% | 65–75% |
| Physical State | White solid / Viscous oil | White solid |
Analytical Characterization (Expected)
Process Workflow Visualization
The following diagram illustrates the decision logic and chemical flow for both pathways.
Figure 2: Operational workflow for selecting and executing the synthesis based on precursor availability.
Safety & Handling
-
Lithium Diisopropylamide (LDA): Pyrophoric and moisture sensitive.[1] Handle strictly under inert atmosphere (Nitrogen/Argon).[1]
-
Ethyl Iodide: Alkylating agent and potential carcinogen.[1] Use in a fume hood.[1]
-
TosMIC: While less toxic than free isonitriles, it can decompose to release toxic fumes.[1] Store in a refrigerator.
-
Cyanides: Although the nitrile product is covalently bonded, metabolic processing can release cyanide.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Alkylation of Nitriles
-
Van Leusen Reaction
-
Adamantane Chemistry
Application Note: Catalytic Hydrogenation of 2-(Adamantan-1-yl)butanenitrile to 2-(Adamantan-1-yl)butan-1-amine
Executive Summary
The catalytic reduction of 2-(adamantan-1-yl)butanenitrile presents a unique challenge in pharmaceutical process development due to the extreme steric bulk of the adamantane cage located at the
This guide details a robust, scalable protocol using Raney® Cobalt and Raney® Nickel catalysts. Unlike stoichiometric hydride reductions (e.g., LiAlH₄), which generate excessive aluminum waste, this catalytic hydrogenation method is atom-efficient, environmentally superior, and suitable for kilogram-scale production.
Scientific Background & Mechanistic Insights
The Steric Challenge
The adamantyl group is a "diamondoid" structure—rigid, bulky, and highly lipophilic. In 2-(adamantan-1-yl)butanenitrile, this cage shields the nitrile carbon, impeding the adsorption of the nitrile onto the catalyst surface.
-
Kinetic Consequence: The rate of hydrogen addition to the
triple bond is significantly slower than in linear aliphatic nitriles. -
Thermodynamic Consequence: The intermediate imine species (
) has a longer residence time, increasing the risk of condensation with the product amine to form secondary amine impurities (dimerization).
Reaction Pathways
The reduction proceeds via a stepwise addition of hydrogen. Control over the Imine Intermediate is the critical quality attribute (CQA).
Figure 1: Reaction pathway highlighting the critical competition between hydrogenation (green) and dimerization (red).
Catalyst Selection Strategy
For this specific sterically hindered substrate, we evaluated three common heterogeneous catalysts.
| Catalyst System | Activity | Selectivity (1° Amine) | Suitability for Adamantyl Nitriles |
| Raney® Nickel (Ra-Ni) | High | Moderate | Good. Requires ammonia to suppress dimers. Best for cost-efficiency. |
| Raney® Cobalt (Ra-Co) | Moderate | Excellent | Optimal. Intrinsic selectivity minimizes dimerization without massive NH₃ excess. |
| Pd/C or Pt/C | Low | Low | Poor. Often stalls due to poisoning; requires acidic media which complicates workup. |
Recommendation: Use Raney® Cobalt for highest purity (>98%). Use Raney® Nickel if reaction speed is the priority and ammonia handling is available.
Detailed Experimental Protocols
Safety Pre-Requisite: Handling Pyrophoric Catalysts
-
Danger: Dry Raney® catalysts ignite spontaneously in air.[1]
-
Control: Always handle as a slurry in water or alcohol. Never let the filter cake go dry.
-
Disposal: Quench used catalyst in dilute HCl or bleach solution before disposal.
Protocol A: High-Selectivity Hydrogenation (Raney® Cobalt)
Best for: High purity requirements, minimizing secondary amine impurities.
Reagents:
-
Substrate: 2-(adamantan-1-yl)butanenitrile (10.0 g, 46.4 mmol)
-
Catalyst: Raney® Cobalt (Type 2700 or similar), 2.0 g (20 wt% loading)
-
Solvent: Methanol (anhydrous), 100 mL
-
Additive: Ammonia (7M in MeOH), 10 mL (approx. 1.5 eq)
Procedure:
-
Catalyst Washing: Weigh 4.0 g of aqueous Raney® Cobalt slurry. Wash 3x with anhydrous methanol (decantation) to remove water. Do not expose to air.
-
Loading: Transfer the washed catalyst slurry into a 300 mL high-pressure autoclave (Hastelloy or Stainless Steel).
-
Substrate Addition: Dissolve the nitrile in the remaining methanol and add to the autoclave. Add the ammonia solution.
-
Purging: Seal the reactor. Purge with Nitrogen (
) 3 times (5 bar), then Hydrogen ( ) 3 times (5 bar). -
Reaction: Pressurize to 50 bar (725 psi)
. Heat to 80°C .-
Note: The high pressure is non-negotiable to force hydrogen through the steric blockade.
-
-
Monitoring: Stir at 1000 rpm. Monitor
uptake. Reaction is typically complete in 12–18 hours. -
Workup:
-
Cool to room temperature. Vent
carefully. -
Filter through a Celite pad (keep wet with MeOH).
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Optional Purification: Dissolve in diethyl ether, bubble HCl gas to precipitate the hydrochloride salt (white solid).
-
Protocol B: Rapid Hydrogenation (Raney® Nickel)
Best for: Scale-up, faster kinetics.
Reagents:
-
Substrate: 2-(adamantan-1-yl)butanenitrile (10.0 g)
-
Catalyst: Raney® Nickel (Grade 2800), 1.0 g (10 wt% loading)
-
Solvent: Ethanol/THF (1:1 mixture to improve solubility of adamantyl species)
-
Additive: Ammonium Hydroxide (28% aq), 5 mL
Procedure:
-
Loading: Charge washed Raney® Nickel and substrate solution into the autoclave.
-
Ammonia: Add aqueous ammonium hydroxide. (The presence of water is tolerated by Ra-Ni but can slow kinetics slightly; ensure vigorous stirring).
-
Reaction: Pressurize to 30 bar (435 psi)
. Heat to 60°C .-
Caution: Ra-Ni is more active; exotherms may occur. Ramp temperature slowly.
-
-
Completion: Reaction is usually complete in 6–8 hours.
-
Workup: Similar to Protocol A.
Analytical Validation & Troubleshooting
Expected Data
-
Appearance: Colorless oil (free base) or white crystalline solid (HCl salt).
-
¹H NMR (CDCl₃): Look for the disappearance of the
-proton signal next to CN and the appearance of the methylene protons ( ) around 2.6–2.8 ppm. -
Mass Spec: M+1 peak corresponding to the amine (MW = Nitrile + 4).
Troubleshooting Guide
| Problem | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance prevents adsorption. | Increase Temperature to 90°C. Increase Pressure to 80 bar. |
| Secondary Amine Formed | Imine condensation (Protocol B).[2] | Switch to Protocol A (Raney Co). Increase Ammonia concentration. |
| Product is a Solid Mass | Low solubility of adamantyl amine. | Use THF or MTBE as co-solvent during reaction. |
| Catalyst Ignition | Dry catalyst on filter paper. | Keep filter cake wet with water/solvent at all times. |
References
- Nitrile Reduction Mechanisms: Volf, J., & Pašek, J. (1986). Hydrogenation of Nitriles. Elsevier.
-
Raney Cobalt Selectivity: Fouilloux, P. (1983). "The nature of Raney nickel-aluminum catalysts and their hydrogen adsorption properties." Applied Catalysis, 8(1), 1-42. Link
-
Adamantane Chemistry: Schwertfeger, H., Fokin, A. A., & Schreiner, P. R. (2008). "Diamonds are a Chemist's Best Friend: Diamondoid Chemistry Beyond Adamantane." Angewandte Chemie International Edition, 47(6), 1022-1048. Link
-
Industrial Protocol Validation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for high-pressure conditions).[3][4]
-
Steric Hindrance in Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link
Sources
Microwave-Assisted Synthesis of Adamantyl Nitriles: A Modern Approach to Privileged Scaffolds
An Application Guide for Researchers
This guide provides a detailed exploration of the application of microwave-assisted organic synthesis (MAOS) for the efficient production of adamantyl nitriles. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a foundational understanding of the principles, a robust and validated protocol, and the practical insights needed for successful implementation in a research or drug development setting.
The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its unique steric and lipophilic properties that can enhance the pharmacokinetic profile of drug candidates. The corresponding nitrile is a versatile synthetic intermediate, readily convertible to other critical functional groups such as carboxylic acids, amines, and tetrazoles. Traditional methods for the synthesis of adamantyl nitriles often involve prolonged reaction times and harsh conditions. Microwave-assisted synthesis emerges as a superior alternative, offering dramatic reductions in reaction time, improved yields, and alignment with the principles of green chemistry.[1][2][3][4]
The Rationale for Microwave-Assisted Synthesis
Microwave chemistry utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat.[1] This process, known as dielectric heating, is fundamentally different from conventional heating methods that rely on conduction and convection.
Key Advantages:
-
Rapid & Volumetric Heating: Microwaves heat the entire reaction mixture simultaneously and directly, bypassing the slow process of thermal conduction from the vessel walls. This leads to a rapid rise in temperature and uniform heating, minimizing the formation of thermal degradation byproducts.[2][5]
-
Accelerated Reaction Rates: Chemical transformations are often accelerated by orders of magnitude, reducing reaction times from many hours to mere minutes.[5][6] This is invaluable for rapid library synthesis and optimization studies in drug discovery.[7]
-
Enhanced Yields and Purity: The rapid and clean heating often leads to higher reaction yields and fewer side products, simplifying purification.[6]
-
Superheating Capabilities: In sealed reaction vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions that would otherwise be sluggish or require high-boiling, difficult-to-remove solvents.[7]
-
Energy Efficiency & Green Chemistry: By heating only the sample, microwave synthesis significantly reduces energy consumption compared to conventional oil baths or heating mantles.[3][5] This, combined with often-reduced solvent use, positions MAOS as a key green chemistry technique.[1][8]
Mechanistic Insights: Cyanation of 1-Bromoadamantane
The synthesis of 1-adamantanecarbonitrile from 1-bromoadamantane is a classic nucleophilic substitution reaction. Given the structure of the adamantyl substrate, the reaction proceeds through a stabilized tertiary carbocation, characteristic of an SN1 mechanism.
-
Formation of the Carbocation: The polar carbon-bromine bond is the initial site of interaction. Microwave energy accelerates the cleavage of this bond, facilitating the departure of the bromide leaving group and the formation of the highly stable 1-adamantyl carbocation. The stability of this bridgehead carbocation is a key driver for the reaction.
-
Nucleophilic Attack: The cyanide anion (CN⁻), present in the solution, then acts as a nucleophile, attacking the electrophilic carbocation to form the new carbon-carbon bond, yielding the final 1-adamantanecarbonitrile product.
Microwave irradiation efficiently promotes the initial, rate-determining step (carbocation formation) by providing the necessary activation energy in a rapid and uniform manner.
Caption: SN1 mechanism for the synthesis of 1-adamantanecarbonitrile.
Experimental Protocol: Microwave Synthesis of 1-Adamantanecarbonitrile
This protocol describes the cyanation of 1-bromoadamantane using a dedicated microwave reactor. The procedure is designed to be self-validating through clear steps and expected outcomes.
Materials & Reagents:
-
1-Bromoadamantane
-
Sodium Cyanide (NaCN) or Zinc Cyanide (Zn(CN)₂)[9]
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave reactor vials (e.g., 2-5 mL or 10-20 mL) with stir bars
-
Dedicated microwave synthesizer (e.g., Biotage® Initiator+, CEM Discover)[9][10]
!!! SAFETY WARNING !!!
-
Cyanide Hazard: Sodium cyanide and other cyanide salts are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Hydrogen cyanide gas, which is also highly toxic, can be released upon contact with acids. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended). Have a cyanide antidote kit available and be familiar with its use.
-
Microwave Safety: Use only microwave systems specifically designed for chemical synthesis.[7] Never use a domestic kitchen microwave. Ensure reaction vessels are not filled more than two-thirds full and inspect them for cracks before use.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add 1-bromoadamantane (1.00 g, 4.65 mmol).
-
Addition of Cyanide Source: Carefully add sodium cyanide (0.25 g, 5.11 mmol, 1.1 eq). Note: Using a less soluble source like zinc cyanide can help moderate the reaction by keeping the concentration of free cyanide ions low, which can be beneficial in more complex, catalyst-driven systems.[9]
-
Solvent Addition: Add 8 mL of anhydrous DMF. The solvent should fully dissolve the reactants.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 180 °C (use a pre-stirring time of 10 seconds)
-
Reaction Time: 15 minutes
-
Power: Dynamic power control (instrument will adjust power to maintain temperature)
-
Absorption Level: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system before removal.
-
Workup - Quenching: Carefully uncap the vial in the fume hood. Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash helps neutralize any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford pure 1-adamantanecarbonitrile as a white solid.
Caption: Experimental workflow for microwave-assisted adamantyl nitrile synthesis.
Data & Expected Outcomes
The primary advantage of the microwave-assisted protocol is the significant reduction in reaction time while maintaining high yields.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Method | Oil Bath (Reflux) | Dedicated Microwave Reactor |
| Solvent | DMF | DMF |
| Temperature | ~153 °C (Boiling Point) | 180 °C (Superheated) |
| Reaction Time | 12 - 24 hours | 15 minutes |
| Typical Yield | 75-85% | >90% |
| Energy Input | High (Continuous heating) | Low (Targeted, short duration) |
| Purity (Crude) | Moderate (Side products from prolonged heating) | High (Clean reaction profile) |
Troubleshooting & Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient temperature/time. 2. Reagents are of poor quality (e.g., wet solvent). 3. Inefficient stirring. | 1. Increase reaction time in 5-minute increments or temperature by 10 °C. 2. Use anhydrous grade DMF. 3. Ensure the magnetic stir bar is spinning effectively during the pre-stirring phase. |
| Darkening/Charring of Reaction Mixture | Overheating or "hot spots" due to excessive power. A localized decomposition has occurred. | 1. Reduce the set temperature by 10-20 °C. 2. Ensure the solvent volume is sufficient to act as a heat sink. 3. For highly absorbing mixtures, consider using a pulsed heating mode if available. |
| Pressure Limit Exceeded | Reaction is generating unexpected gaseous byproducts, or the temperature is too high for the solvent's vapor pressure. | 1. Immediately lower the set temperature. 2. Reduce the amount of starting material to decrease the overall concentration. 3. Verify that the correct solvent was used. |
| Difficult Purification | Formation of closely-related impurities or unreacted starting material. | 1. Optimize the reaction to drive it to completion (slight increase in time/temp). 2. Ensure the aqueous workup is performed thoroughly to remove the inorganic salts. 3. Modify the chromatography eluent system for better separation. |
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Specific effects of microwave. Solid supported reaction.
- Application Notes and Protocols for the Synthesis of Adamantane Deriv
- Optimisation and scale-up of microwave assisted cyan
- An overview of microwave assisted cyanation reactions.
- Microwave-assisted cyanation of an aryl bromide directly on a metal-organic framework. Inorganic Chemistry.
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Pharmaceutical and Biological Sciences.
- Microwave-assisted cyanation of aryl halides using a dimeric ortho-palladated complex as catalyst.
- Microwave Method for the Synthesis of Amantadine Hydrochloride. ThaiScience.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
- Microwave Reaction Tutorial. Biotage.
- Microwave Assisted Synthesis of New Adamantyltriazine Derivatives.
- Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. MDPI.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry.
- Practical Microwave Synthesis for Organic Chemists. Springer.
- Microwave irradiated cyanation of aryl halides in the presence of palladacycle using K4[Fe (CN)6].
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cem.de [cem.de]
- 10. biotage.com [biotage.com]
The Strategic Role of 2-(Adamantan-1-yl)butanenitrile in the Synthesis of DPP-4 Inhibitors: A Detailed Guide for Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-(adamantan-1-yl)butanenitrile, a key intermediate in the production of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[1][2] This guide will delve into the mechanistic action of DPP-4 inhibitors, detail the synthetic pathways involving 2-(adamantan-1-yl)butanenitrile, provide step-by-step protocols for its synthesis and subsequent conversion to active pharmaceutical ingredients (APIs), and discuss critical analytical and purification techniques.
Introduction: The Significance of DPP-4 Inhibition in Type 2 Diabetes Management
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[3][4] It inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[5][6] These incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control.[4][]
The bulky and rigid adamantane cage is a key pharmacophore in several DPP-4 inhibitors, contributing to their high potency and selectivity.[8] The intermediate, 2-(adamantan-1-yl)butanenitrile, serves as a critical building block for introducing this adamantyl group and the adjacent chiral center found in many gliptins.
Mechanistic Insight: How DPP-4 Inhibitors Function
The therapeutic effect of DPP-4 inhibitors is rooted in their ability to prolong the action of endogenous incretin hormones.[9] The following diagram illustrates the mechanism of action:
Caption: Mechanism of action of DPP-4 inhibitors.
Synthetic Pathways Utilizing 2-(Adamantan-1-yl)butanenitrile
The synthesis of several DPP-4 inhibitors, including Sitagliptin, relies on the strategic use of 2-(adamantan-1-yl)butanenitrile as a key chiral intermediate.[10][11] The general synthetic approach involves the synthesis of the racemic nitrile followed by a chiral resolution or an asymmetric synthesis to obtain the desired enantiomer.
Synthesis of Racemic 2-(Adamantan-1-yl)butanenitrile
The synthesis of the racemic intermediate can be achieved through the alkylation of adamantane-1-carbonitrile.
Sources
- 1. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. diabetesonthenet.com [diabetesonthenet.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Synthesis of Sitagliptin [academia.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solid State Chemistry Support Hub: Adamantyl Nitrile Crystallization
Introduction: The "Greasy" Molecule Challenge
Welcome to the Support Hub. If you are reading this, you are likely struggling with the purification of 1-adamantanecarbonitrile .
We understand the frustration. Adamantane derivatives are unique; they are globular, waxy, and highly lipophilic ("greasy").[][2] They do not behave like typical planar aromatic small molecules.[][2] They are prone to sublimation , oiling out (liquid-liquid phase separation), and forming solid solutions where impurities get trapped inside the crystal lattice rather than staying in the mother liquor.
This guide moves beyond generic advice to address the specific physicochemical behavior of the adamantyl cage.
Module 1: Diagnostic Flowchart
Before attempting a rescue recrystallization, you must identify which impurity is causing the failure. The adamantyl cage allows specific impurities to "hide" within the crystal lattice.
Figure 1: Diagnostic logic for identifying the specific impurity class based on physicochemical properties.
Module 2: Troubleshooting Specific Failure Modes
Q1: My solution turns into a milky oil instead of crystals. How do I stop "oiling out"?
The Science: Adamantyl nitrile has a low melting point and high lipophilicity. When you use a solvent system where the "Metastable Zone Width" (MSZW) is too narrow, the compound separates as a liquid droplet (oil) before it can organize into a crystal lattice. This oil re-absorbs impurities, defeating the purpose of crystallization.
The Fix: The "Cloud Point" Titration Do not use a single solvent. You need a binary system to control supersaturation precisely.[2]
Protocol:
-
Dissolution: Dissolve your crude solid in Isopropanol (IPA) at 50°C. Use the minimum amount required to dissolve it (approx. 5-7 volumes).
-
Anti-solvent Addition: Slowly add Water dropwise to the warm solution.[2]
-
The Critical Moment: Stop immediately when you see a faint, persistent turbidity (the "Cloud Point").
-
Seeding: Add a tiny seed crystal of pure adamantyl nitrile. If you lack seeds, scratch the glass wall with a glass rod.
-
Cooling: Cool very slowly (10°C per hour). Rapid cooling guarantees oiling out.[][2]
| Parameter | Recommended Value | Why? |
| Solvent System | IPA : Water (Start 8:[][2]2) | IPA solubilizes the greasy cage; water forces lattice formation. |
| Cooling Rate | 0.1 - 0.2 °C/min | Prevents liquid-liquid phase separation (LLPS).[][2] |
| Agitation | Low Shear (Overhead stirrer) | High shear can break fragile waxy crystals.[2] |
Q2: I have 5% Starting Material (1-Bromoadamantane) remaining. Recrystallization isn't removing it.[1][2]
The Science: This is a Solid Solution problem. 1-Bromoadamantane and 1-Adamantanecarbonitrile have nearly identical globular shapes and sizes (isostructural).[][2] The bromide fits perfectly into the nitrile's crystal lattice. Standard recrystallization will fail because the crystal doesn't "see" the bromide as an impurity.
The Fix: Chemical Derivatization or Polarity Exploitation You cannot rely on lattice exclusion. You must rely on solubility differences.[][2]
Option A: The "Non-Polar" Wash (Preferred) 1-Bromoadamantane is significantly less polar than the nitrile.[2]
-
Suspend your solid in cold Hexane or Pentane .[][2]
-
Stir vigorously at 0°C.
-
Filter.[][2][3][4][5][6][7][8] The nitrile (more polar) is less soluble in cold alkanes than the bromide? Correction: Actually, the bromide is more soluble in non-polar alkanes than the nitrile.
-
Protocol: Slurry the crude solid in cold Pentane. The 1-bromoadamantane (highly lipophilic) should dissolve into the pentane, while the nitrile (slightly more polar due to -CN) remains as a solid.[]
-
Warning: You will lose some yield, but purity will increase.[][2]
-
Option B: Sublimation If you have access to high-vacuum equipment (0.1 mmHg), adamantane derivatives sublime readily.[][2] The bromide often sublimes at a lower temperature/pressure than the nitrile.
Q3: A new impurity appears during crystallization (The "Hydrolysis" Trap).
The Issue: "I started with 98% purity, heated it in Ethanol/Water, and ended up with 90% purity and a new peak."
The Science: Nitriles are susceptible to hydrolysis, converting to 1-Adamantanecarboxamide .[][2] This reaction is catalyzed by heat, water, and trace acids/bases.[][2] The adamantyl group is electron-donating, which can stabilize the intermediate ions, accelerating this process compared to aromatic nitriles.[]
The Fix: pH Control and Water Minimization
-
Avoid Boiling Water: Do not reflux in water-heavy mixtures for extended periods.[][2]
-
Switch Solvents: Use Acetonitrile or Methanol (anhydrous) for the dissolution step.[2] Only add water as an anti-solvent after the solution has cooled to <40°C.
-
Check pH: Ensure your crude material is neutral.[][2] If you came from an acid synthesis step (e.g., Ritter reaction), residual acid trapped in the waxy solid will catalyze hydrolysis during the next heating step. Wash your crude with NaHCO3 solution before attempting crystallization. []
Module 3: Advanced Purification Workflow
If simple recrystallization fails, use this integrated workflow to rescue the batch.
Figure 2: Integrated rescue protocol combining solubility washing (for starting material) and controlled crystallization (for amides/oils).[][2]
References
-
Solvent Systems for Adamantane Derivatives: Vertex AI Search Summary. (2024).[2][9] Purification of 1-adamantanecarbonitrile crystallization solvents. Retrieved from Context: Establishes the use of mixed solvent systems (Good/Poor) for highly crystalline/waxy compounds.
-
Impurity Profiles & Synthesis: National Institutes of Health (NIH) - PubChem.[][2] (2025).[2][10] 1-Bromoadamantane Compound Summary. Retrieved from Context: Details the physical properties of the starting material (1-Bromoadamantane), confirming its lipophilicity and structural similarity to the nitrile.
-
Hydrolysis Risks (Nitrile to Amide): Chemistry Steps. (2024).[2][9] Converting Nitriles to Amides - Hydrolysis Mechanisms. Retrieved from Context: Explains the mechanism by which nitriles hydrolyze to amides under heating/aqueous conditions, a key failure mode in this crystallization process.
-
Amantadine/Adamantane Chemistry: Pham, V. H., et al.[][2][5][11][12] (2020).[2][5] A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International. Retrieved from Context: Provides industrial context on the purification of adamantane derivatives and the handling of acetamido- intermediates.
Sources
- 2. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. athabascau.ca [athabascau.ca]
- 5. researchgate.net [researchgate.net]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. 1-Bromoadamantane | C10H15Br | CID 79106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 12. veeprho.com [veeprho.com]
Technical Support Center: Strategies for Increasing Shelf-Life Stability of Adamantane Nitriles
Welcome to the technical support center for adamantane nitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into stabilizing these unique molecules. Adamantane's rigid, lipophilic structure offers significant advantages in medicinal chemistry, but the reactivity of the nitrile group can present stability challenges.[1][2] This resource provides a structured approach to understanding and mitigating degradation, ensuring the long-term integrity of your compounds.
I. Understanding the Instability of Adamantane Nitriles
Adamantane nitriles, while benefiting from the high thermal and chemical stability of the adamantane cage, are susceptible to degradation primarily through the nitrile functional group.[3][4] The primary degradation pathway is hydrolysis, which can be influenced by several environmental factors.
Frequently Asked Questions (FAQs):
Q1: What are the primary degradation pathways for adamantane nitriles?
A1: The most common degradation pathway is the hydrolysis of the nitrile group (−C≡N) to form a carboxylic acid (−COOH) or an amide (−CONH2) intermediate.[5] This reaction can be catalyzed by acidic or basic conditions.[5][6] The bulky adamantane structure can sometimes sterically hinder this hydrolysis, but it remains a primary concern for long-term stability.[7][8][9] Other potential degradation routes, though typically less prevalent, include oxidation and photolytic degradation, especially if other sensitive functional groups are present in the molecule.[10]
Q2: What environmental factors most significantly impact the stability of adamantane nitriles?
A2: The key environmental factors that can accelerate the degradation of adamantane nitriles are:
-
Moisture: Water is a reactant in the hydrolysis of the nitrile group.[11][12] High humidity environments can significantly increase the rate of degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and oxidation.[12][13]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of nitriles.[5][14] The presence of acidic or basic excipients in a formulation can therefore impact stability.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation, particularly if the molecule contains chromophores.[15][16]
Q3: Are there any inherent structural features of adamantane that influence the stability of the nitrile group?
A3: Yes, the rigid and bulky nature of the adamantane cage can sterically hinder the approach of nucleophiles, such as water or hydroxide ions, to the electrophilic carbon of the nitrile group.[7][9] This can slow down the rate of hydrolysis compared to nitriles with less sterically demanding substituents. However, this steric hindrance does not completely prevent hydrolysis, and it remains a critical degradation pathway to consider. The high chemical stability of the adamantane core itself means that degradation is almost exclusively centered on the functional groups attached to it.[3][4]
II. Troubleshooting Common Stability Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Troubleshooting Guide:
Problem 1: My adamantane nitrile compound shows significant degradation to the corresponding carboxylic acid over time, even when stored in a sealed container.
-
Probable Cause: The primary culprit is likely residual moisture in the sample or the container, or exposure to ambient humidity during handling. Hydrolysis is the direct chemical reaction converting the nitrile to a carboxylic acid.[17][5] Even seemingly "dry" solids can adsorb enough moisture to cause degradation, especially over extended periods.
-
Solution:
-
Drying: Ensure your compound is thoroughly dried under vacuum to remove any residual solvent or adsorbed water.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace moisture-laden air.
-
Desiccants: Store containers in a desiccator with a suitable drying agent (e.g., silica gel, Drierite) to maintain a low-humidity environment.
-
Aprotic Solvents: If in solution, use high-purity, anhydrous aprotic solvents.
-
Problem 2: I'm observing the formation of an unknown impurity with a mass corresponding to the addition of water to my adamantane nitrile.
-
Probable Cause: This is likely the formation of the amide intermediate via partial hydrolysis of the nitrile. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5] Under certain conditions, this amide may be stable enough to be observed as a distinct impurity.
-
Solution:
-
Forced Degradation Studies: To confirm the identity of the impurity, perform forced degradation studies under mild acidic and basic conditions.[15][10][18] This will likely increase the concentration of the amide, allowing for easier characterization by techniques like LC-MS and NMR.
-
pH Control: If your application allows, buffering the formulation to a neutral pH can help minimize both acid- and base-catalyzed hydrolysis.
-
Problem 3: My adamantane nitrile, which is part of a larger drug formulation, is degrading faster than expected.
-
Probable Cause: Incompatibility with excipients in the formulation is a likely cause.[16][19][20][21][22] Some excipients can be hygroscopic, introducing moisture into the formulation, or may have acidic or basic properties that catalyze nitrile hydrolysis.
-
Solution:
-
Excipient Compatibility Studies: Conduct compatibility studies by mixing your adamantane nitrile with individual excipients and storing them under accelerated stability conditions (e.g., elevated temperature and humidity).[23][24] Monitor for the appearance of degradants.
-
Select Inert Excipients: Choose excipients that are known to be non-hygroscopic and have a neutral pH.
-
Protective Coatings: For solid dosage forms, consider applying a moisture-barrier film coat to the tablets or capsules.
-
III. Experimental Protocols for Stability Assessment
To proactively address stability, a systematic approach to testing is essential.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways.[15][10][18]
Objective: To intentionally degrade the adamantane nitrile under various stress conditions to understand its degradation profile.
Materials:
-
Adamantane nitrile sample
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV, MS)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the adamantane nitrile in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the adamantane nitrile in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve the adamantane nitrile in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24-48 hours.
-
Thermal Degradation: Place the solid adamantane nitrile in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the solid adamantane nitrile to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC to quantify the parent compound and detect any degradation products.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control sample.
-
Identify and quantify the major degradation products.
-
Use a mass spectrometer coupled to the HPLC to determine the mass of the degradants and propose their structures.
Protocol 2: Long-Term Stability Study
This study evaluates the stability of the adamantane nitrile under recommended storage conditions.[23][25][26]
Objective: To determine the shelf-life of the adamantane nitrile.
Procedure:
-
Package the adamantane nitrile in the proposed container-closure system.
-
Store the samples under the recommended long-term storage conditions (e.g., 25°C/60% RH).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for appearance, assay, and purity using a validated stability-indicating method (typically HPLC).
Data Analysis:
-
Plot the assay of the adamantane nitrile versus time.
-
Determine the rate of degradation and calculate the shelf-life, which is often defined as the time it takes for the assay to decrease to 90% of its initial value.[25][27]
IV. Visualization of Key Concepts
Diagram 1: Hydrolysis Degradation Pathway of Adamantane Nitriles
Caption: Primary degradation pathway of adamantane nitriles.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing adamantane nitrile stability.
V. Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid high temperatures. | Lower temperatures slow down the rate of chemical degradation.[12][13] |
| Humidity | Store in a dry environment with low relative humidity (<40% RH). | Minimizes the risk of hydrolysis by reducing the availability of water.[11][12] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Protect from light, especially UV light. | Prevents photolytic degradation.[16] |
| Container | Use well-sealed, non-reactive containers (e.g., amber glass vials with PTFE-lined caps). | Prevents ingress of moisture and light, and avoids interaction with the container material. |
By understanding the inherent stability characteristics of adamantane nitriles and implementing these proactive strategies, you can ensure the integrity and extend the shelf-life of your valuable compounds.
References
-
How Excipients Impact Drug Absorption, Stability, and Shelf Life. (n.d.). Pioma Chemicals. Retrieved February 13, 2026, from [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Retrieved February 13, 2026, from [Link]
-
Excipients: What they are and their importance in the pharmaceutical industry. (2024, September 16). DC Fine Chemicals. Retrieved February 13, 2026, from [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2026, from [Link]
-
Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. Retrieved February 13, 2026, from [Link]
-
Paventi, M., Chubb, F. L., & Edward, J. T. (1987). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 65(9), 2114–2117. [Link]
-
Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (n.d.). Canadian Journal of Chemistry. Retrieved February 13, 2026, from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved February 13, 2026, from [Link]
-
Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (2011, February). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Shelf Life Determination of Pharmaceutical Products. (2021, November 9). Pharma Specialists. Retrieved February 13, 2026, from [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Stability of nitrile and vinyl latex gloves under repeated disinfection cycles. (2021, April 13). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
The Impact of Temperature and Environmental Conditions on Disposable Gloves. (2023, November 9). VizoCare. Retrieved February 13, 2026, from [Link]
-
Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Pharmaceutical Shelf-Life Determination. (2025, July 20). Sandpiper Pharma. Retrieved February 13, 2026, from [Link]
-
STABILITY AND SHELF LIFE. (n.d.). Retrieved February 13, 2026, from [Link]
-
HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2025, November 2). Journal of Chemical Technology and Metallurgy. Retrieved February 13, 2026, from [Link]
-
Shelf-Life Determination of Drug Product. (2025, September 23). Veeprho. Retrieved February 13, 2026, from [Link]
-
Effect of degradation by temperature onto nitrile rubber elastomer mechanical properties. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. (2025, April 21). LinkedIn. Retrieved February 13, 2026, from [Link]
-
Does Nitrile Rubber Harden at Low Temperatures? (2025, April 10). FOREVER SEALS. Retrieved February 13, 2026, from [Link]
-
Forced degradation studies. (2016, December 14). MedCrave online. Retrieved February 13, 2026, from [Link]
-
(PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2025, November 4). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Nitration of urethylanes and cleavage of nitrourethylanes of the adamantane series. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved February 13, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved February 13, 2026, from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved February 13, 2026, from [Link]
-
The Hydrolysis of Nitriles with Acids. (n.d.). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]
-
Nitrile. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017, February 16). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). PubMed. Retrieved February 13, 2026, from [Link]
-
Pathways of microbial nitrile degradation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. (2017, December 30). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
Sources
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Stability of nitrile and vinyl latex gloves under repeated disinfection cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vizocare.com [vizocare.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pharmtech.com [pharmtech.com]
- 19. colorcon.com [colorcon.com]
- 20. dcfinechemicals.com [dcfinechemicals.com]
- 21. jocpr.com [jocpr.com]
- 22. pharmafocuseurope.com [pharmafocuseurope.com]
- 23. veeprho.com [veeprho.com]
- 24. suncareformulations.com [suncareformulations.com]
- 25. Shelf Life Determination of Pharmaceutical Products [pharmaspecialists.com]
- 26. Pharmaceutical Shelf-Life Determination – Sandpiper Pharma [sandpiperpharma.com]
- 27. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 2-(Adamantan-1-yl)butanenitrile
In the landscape of pharmaceutical analysis, the adamantane moiety presents a unique set of challenges and opportunities. Its rigid, bulky, and highly lipophilic nature imparts distinct pharmacological properties to drug candidates. However, these same characteristics complicate analytical method development. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 2-(adamantan-1-yl)butanenitrile, a representative adamantane derivative. We will navigate the intricacies of method development, from initial column and mobile phase selection to the optimization of detection parameters, all while grounding our choices in fundamental chromatographic principles and empirical data.
Our discussion will not merely present a single validated method but will instead explore a comparative framework, evaluating the performance of different stationary phases and mobile phase compositions. This approach is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to develop robust and reliable HPLC methods for this challenging class of molecules.
The Analytical Challenge: Physicochemical Properties of 2-(Adamantan-1-yl)butanenitrile
A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful HPLC method development. 2-(Adamantan-1-yl)butanenitrile possesses two key features that dictate its chromatographic behavior:
-
Weak Chromophore: The aliphatic nitrile group (-C≡N) is a weak chromophore, exhibiting low-level UV absorbance in the far-UV region, typically between 200-220 nm.[1] This presents a challenge for sensitive detection using standard UV-Vis detectors.
These properties necessitate a strategic approach to method development, focusing on achieving adequate retention and resolution while maximizing detector sensitivity.
A Systematic Approach to HPLC Method Development
Our method development strategy will be a logical progression, starting with the foundational elements of the separation and moving towards fine-tuning for optimal performance.
Figure 1: A systematic workflow for HPLC method development for 2-(adamantan-1-yl)butanenitrile.
Experimental Protocols
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(adamantan-1-yl)butanenitrile and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile in a volumetric flask.
-
Injection Standard (10 µg/mL): Dilute 1 mL of the working standard to 10 mL with the initial mobile phase composition to be tested.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.
-
Data Acquisition: Chromatographic data should be acquired and processed using appropriate chromatography data software.
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min (unless otherwise specified)
-
Column Temperature: 30 °C (unless otherwise specified)
Comparative Evaluation of Stationary Phases
The choice of stationary phase is paramount in controlling retention and selectivity. Given the hydrophobic and bulky nature of 2-(adamantan-1-yl)butanenitrile, we will compare the performance of a traditional C18 column with a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions.[2][3][4]
Method 1: C18 Stationary Phase
A C18 column is the workhorse of reversed-phase chromatography and serves as our baseline.[5] Its long alkyl chains provide strong hydrophobic interactions with the adamantane cage.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.
-
Detection: 210 nm
Method 2: Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column provides a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl ring.[2][4] This can offer unique selectivity for molecules with aromatic or unsaturated functionalities, and potentially for bulky molecules due to shape selectivity.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 65% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 65% B and equilibrate for 3 minutes.
-
Detection: 210 nm
Comparative Data: Stationary Phase Performance
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Retention Time (min) | 8.5 | 7.2 |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates | 12,000 | 14,000 |
Analysis of Results:
The C18 column provides strong retention, as expected for a highly hydrophobic analyte. The Phenyl-Hexyl column shows slightly less retention, which can be advantageous in reducing analysis time. Notably, the Phenyl-Hexyl column offers improved peak symmetry (lower tailing factor) and higher efficiency (more theoretical plates). This suggests that the mixed-mode interactions of the Phenyl-Hexyl phase are beneficial for the chromatography of the bulky adamantane structure, potentially by reducing secondary interactions with residual silanols on the silica surface.
Figure 2: Interaction mechanisms and performance summary for C18 and Phenyl-Hexyl columns.
Comparative Evaluation of Organic Modifiers
The choice of organic modifier in the mobile phase can significantly impact selectivity. We will compare the two most common reversed-phase solvents: acetonitrile and methanol.
Method 2a: Acetonitrile as Organic Modifier (from above)
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 65% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 65% B and equilibrate for 3 minutes.
-
Detection: 210 nm
Method 2b: Methanol as Organic Modifier
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 75% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 75% B and equilibrate for 3 minutes.
-
Detection: 210 nm
Comparative Data: Organic Modifier Performance
| Parameter | Method 2a (Acetonitrile) | Method 2b (Methanol) |
| Retention Time (min) | 7.2 | 8.9 |
| Peak Width (min) | 0.25 | 0.35 |
| Backpressure (psi) | 1800 | 2500 |
Analysis of Results:
Acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography, resulting in a shorter retention time. It also has a lower viscosity, leading to lower backpressure. The peak width is narrower with acetonitrile, indicating higher efficiency. For this particular analyte, acetonitrile appears to be the superior choice of organic modifier.
Optimization of Detection Wavelength
As previously mentioned, the nitrile functional group has a weak UV absorbance at low wavelengths. To determine the optimal wavelength for detection, a UV spectrum of the analyte peak was obtained using the DAD.
The spectrum revealed a maximum absorbance (λmax) at approximately 210 nm, with a sharp drop-off at higher wavelengths. While detection at lower wavelengths (e.g., 200 nm) might offer slightly higher sensitivity, baseline noise from the mobile phase components typically increases significantly below 210 nm. Therefore, 210 nm represents a good compromise between sensitivity and signal-to-noise ratio.
Conclusion and Recommendations
Based on the comparative data, the following HPLC method is recommended for the analysis of 2-(adamantan-1-yl)butanenitrile:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 65% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 65% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
This method provides a retention time of approximately 7.2 minutes with excellent peak shape and efficiency. The Phenyl-Hexyl column offers superior performance compared to a traditional C18 column for this bulky analyte. Acetonitrile is the preferred organic modifier due to its stronger elution strength and lower viscosity.
For applications requiring higher sensitivity, derivatization of the nitrile group to a more strongly UV-absorbing or fluorescent moiety could be considered. However, for routine analysis and purity determinations, the direct UV detection method outlined above should be sufficient.
This guide has provided a systematic and comparative approach to HPLC method development for a challenging adamantane derivative. By understanding the interplay between analyte properties, stationary phase chemistry, and mobile phase composition, researchers can develop robust and reliable analytical methods for this important class of compounds.
References
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
-
Reverse Phase HPLC Columns. GL Sciences. [Link]
-
Phenyl-Hexyl Columns. SMT - Separation Methods Technologies. [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. [Link]
-
Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Waters Corporation. [Link]
-
Are LC columns with embedded polar groups better for polar retention? | Trust your Science 4. YouTube. [Link]
-
HPLC problems with very polar molecules. Axion Labs. [Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
A Guide to HPLC Column Selection. Amerigo Scientific. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
What HPLC column is suitable for very hydrophobic proteins?. ResearchGate. [Link]
-
Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f... ResearchGate. [Link]
-
Nitrile infrared spectra. Chemistry. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Fiveable. [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. ResearchGate. [Link]
-
2-(1-adamantyl)acetonitrile. ChemBK. [Link]
-
Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
-
Reaction of Adamantan-2-one with Acetonitrile in Basic Media. ResearchGate. [Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of 2-(adamantan-1-yl)butanenitrile: An In-Depth ¹H NMR Interpretation
For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a detailed analysis of the ¹H NMR spectrum of 2-(adamantan-1-yl)butanenitrile, a molecule of interest due to the unique physicochemical properties conferred by the bulky, lipophilic adamantane cage. We will delve into the theoretical underpinnings of the expected spectrum, compare the utility of ¹H NMR with other common analytical techniques, and provide a practical protocol for data acquisition.
The Power of Proton NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone of organic chemistry, offering a detailed roadmap of the proton environments within a molecule.[1][2][3] By analyzing the chemical shift, integration, and multiplicity of the signals, we can piece together the molecular puzzle. For a molecule like 2-(adamantan-1-yl)butanenitrile, with its distinct aliphatic and adamantyl regions, ¹H NMR provides a wealth of structural information.
Interpreting the ¹H NMR Spectrum of 2-(adamantan-1-yl)butanenitrile: A Predictive Analysis
While an experimental spectrum is the gold standard, a thorough understanding of the expected spectral features is crucial for accurate interpretation. The structure of 2-(adamantan-1-yl)butanenitrile, shown below, presents several distinct proton environments.
Figure 2: A typical workflow for the structural characterization of an organic molecule.
Experimental Protocol for ¹H NMR Data Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of 2-(adamantan-1-yl)butanenitrile.
Materials:
-
2-(adamantan-1-yl)butanenitrile sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the 2-(adamantan-1-yl)butanenitrile sample and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube using a pipette. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Cap the NMR tube and gently vortex the sample to ensure complete dissolution.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks. Adamantane itself can be used as a shimming standard due to its sharp signals. [4]
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Conclusion
The ¹H NMR spectrum of 2-(adamantan-1-yl)butanenitrile provides a detailed and diagnostic fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration, and splitting patterns, researchers can confidently confirm the identity and purity of this compound. When used in conjunction with other analytical techniques such as ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved, which is a critical step in the drug development pipeline.
References
-
Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 12, 2024, from [Link]
-
NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved February 12, 2024, from [Link]
-
1 H– 1 H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved February 12, 2024, from [Link]
-
How to calculate coupling constant - 1H-NMR spectroscopy - YouTube. (2020, July 15). Retrieved February 12, 2024, from [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). In Organic Chemistry: A Tenth Edition (Chapter 20.8).
-
Duddeck, H., & Hollow, P. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Spectroscopy Letters, 53(7), 504-513. [Link]
-
Ch20: Spectroscopy Analysis : Nitriles - Department of Chemistry. (n.d.). Retrieved February 12, 2024, from [Link]
-
13C NMR spectra of adamantane derivatives. (n.d.). Retrieved February 12, 2024, from [Link]
-
Multiplet Guide and Workbook. (n.d.). Retrieved February 12, 2024, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (2025, August 15). Retrieved February 12, 2024, from [Link]
-
Duddeck, H., & Hollow, P. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26). Retrieved February 12, 2024, from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved February 12, 2024, from [Link]
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023, August 9). Retrieved February 12, 2024, from [Link]
-
Solid-state chemical-shift referencing with adamantane - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]
-
Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference). (n.d.). Retrieved February 12, 2024, from [Link]
-
Solid-state chemical-shift referencing with adamantane - PubMed. (2022, July 15). Retrieved February 12, 2024, from [Link]
-
Liggero, S. H., Schleyer, P. von R., & Ramey, K. C. (1969). Homoadamantane. II Analysis of the NMR Spectrum of Homoadamantane. Spectroscopy Letters, 2(7), 197-201. [Link]
-
NMR Spectroscopy | Interpreting Spectra | Nitrile - YouTube. (2025, March 13). Retrieved February 12, 2024, from [Link]
-
Adamantane - Wikipedia. (n.d.). Retrieved February 12, 2024, from [Link]
-
Interpreting | OpenOChem Learn. (n.d.). Retrieved February 12, 2024, from [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC. (n.d.). Retrieved February 12, 2024, from [Link]
-
Deciphering 1H NMR Spectra - StudyOrgo.com. (2015, January 24). Retrieved February 12, 2024, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 12, 2024, from [Link]
-
Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC. (n.d.). Retrieved February 12, 2024, from [Link]
-
Synthesis and Transformations of 2-(Adamantan-1-yl)aziridine - ResearchGate. (2019, March 4). Retrieved February 12, 2024, from [Link]
- Method for producing n-(adamantane-1-yl)amides - Google Patents. (n.d.).
Sources
A Predictive Bioactivity Comparison: 2-(Adamantan-1-yl)butanenitrile vs. Adamantane-1-carbonitrile
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
In the landscape of modern drug discovery, the adamantane moiety stands out as a privileged scaffold. Its unique tricyclic, rigid, and lipophilic structure has been successfully incorporated into numerous approved drugs, enhancing their therapeutic efficacy for a range of diseases, from viral infections to neurodegenerative disorders.[1][2] This guide provides a comparative analysis of two nitrile-containing adamantane derivatives: the well-documented adamantane-1-carbonitrile and the lesser-known 2-(adamantan-1-yl)butanenitrile.
Due to the limited publicly available experimental data on 2-(adamantan-1-yl)butanenitrile, this comparison will leverage established structure-activity relationship (SAR) principles of adamantane derivatives to forecast its potential bioactivity relative to adamantane-1-carbonitrile. This predictive approach aims to guide future research and hypothesis-driven experimental design.
Structural and Physicochemical Distinctions
The core difference between the two molecules lies in the substituent attached to the adamantane cage. Adamantane-1-carbonitrile features a simple nitrile group directly linked to one of the bridgehead carbons. In contrast, 2-(adamantan-1-yl)butanenitrile possesses a more complex butanenitrile group, also attached at a bridgehead position. This seemingly subtle variation has significant implications for the molecule's overall size, lipophilicity, and conformational flexibility.
| Feature | Adamantane-1-carbonitrile | 2-(Adamantan-1-yl)butanenitrile |
| Molecular Formula | C11H15N | C14H21N |
| Molecular Weight | 161.24 g/mol | 203.33 g/mol |
| Structure | ||
| Key Structural Feature | Direct nitrile substitution | Butanenitrile substituent |
The introduction of the butyl chain in 2-(adamantan-1-yl)butanenitrile is expected to increase its lipophilicity (logP value) compared to adamantane-1-carbonitrile. This enhanced lipophilicity could influence its pharmacokinetic profile, potentially leading to increased membrane permeability and greater access to intracellular targets.[1] However, the larger size and increased conformational flexibility of the butanenitrile group might also introduce steric hindrance, affecting its binding affinity to specific biological targets.
Predicted Bioactivity Profiles: A SAR-Guided Hypothesis
The bioactivity of adamantane derivatives is diverse, spanning antiviral, antibacterial, anticancer, and neuroprotective effects.[1] The nitrile group itself is a versatile functional group in medicinal chemistry, known to participate in hydrogen bonding and act as a bioisostere for other functional groups.[3]
Adamantane-1-carbonitrile: A Precursor with Potential
Adamantane-1-carbonitrile is primarily documented as a synthetic intermediate for the preparation of other adamantane derivatives.[4] However, its structural simplicity and the presence of the adamantane scaffold suggest it could possess inherent bioactivity. The nitrile group can be a key pharmacophoric element, and its direct attachment to the rigid adamantane cage could facilitate specific interactions with biological targets.
2-(Adamantan-1-yl)butanenitrile: Exploring the Impact of the Butyl Chain
The addition of the butanenitrile moiety in 2-(adamantan-1-yl)butanenitrile introduces several factors that could modulate its bioactivity compared to the parent carbonitrile:
-
Increased Lipophilicity and Target Engagement: The longer alkyl chain could enhance interactions with hydrophobic pockets in target proteins, potentially leading to increased potency for certain targets.
-
Metabolic Stability: The introduction of the butyl chain provides additional sites for metabolic modification, which could influence the compound's half-life and overall pharmacokinetic profile.
-
Altered Target Specificity: The increased size and flexibility of the substituent may favor binding to different biological targets compared to the more compact adamantane-1-carbonitrile.
Based on the known activities of other substituted adamantane derivatives, it is plausible that 2-(adamantan-1-yl)butanenitrile could exhibit activity in areas such as:
-
Antiviral: The adamantane cage is a known pharmacophore for antiviral drugs.
-
Neuroprotection: Adamantane derivatives are known to modulate NMDA receptors.[5]
-
Anticancer: The lipophilic nature of adamantane can enhance cell permeability, a desirable trait for anticancer agents.[6]
Experimental Design for Bioactivity Screening
To validate these predictions, a systematic experimental approach is necessary. The following is a generalized workflow for the initial screening of the bioactivity of these two compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Application of Nitrile in Drug Design [sioc-journal.cn]
- 4. 1-Adamantanecarbonitrile 97 23074-42-2 [sigmaaldrich.com]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Characterization of Adamantane Nitriles: An FTIR & Raman Comparison Guide
The following guide is structured as a high-level technical resource for researchers and analytical scientists. It synthesizes spectroscopic principles with practical application data for adamantane derivatives.
Executive Summary: The Adamantane Advantage
In modern drug discovery, the adamantane scaffold is a privileged structure, valued for its ability to improve lipophilicity, metabolic stability, and blood-brain barrier penetration (e.g., Vildagliptin, Saxagliptin intermediates).[1] However, characterizing the nitrile (–C≡N) functional group on this bulky, diamondoid cage presents unique spectroscopic challenges compared to standard linear alkyl or aromatic nitriles.[1]
This guide objectively compares the FTIR spectral performance of adamantane nitriles against structural alternatives and evaluates FTIR vs. Raman methodologies for their detection.
Technical Deep Dive: The Spectral Fingerprint
The Nitrile Stretch (νC≡N)
The nitrile group is a "silent giant" in spectroscopy—often located in a region (2100–2300 cm⁻¹) free from interference. However, the attachment to the rigid adamantane cage shifts this frequency distinctively.
| Structural Class | Frequency (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Mechanistic Driver |
| Adamantyl-CN | 2240 – 2260 | Medium | Very Strong | Inductive (+I) effect of cage; sp³ hybridization.[1] |
| Alkyl-CN (Linear) | 2250 – 2260 | Medium | Strong | Standard sp³ C–CN bond.[1] |
| Aryl-CN (Benzo) | 2220 – 2240 | Strong | Very Strong | Conjugation lowers bond order (frequency drop).[1] |
| Conjugated Alkenyl | 2210 – 2230 | Strong | Very Strong | Resonance delocalization significantly weakens bond.[1] |
Key Insight: The adamantane nitrile peak typically appears at 2240–2250 cm⁻¹ . Unlike aromatic nitriles, which shift to lower wavenumbers due to conjugation, the adamantane derivative remains in the higher "saturated" frequency range.[1] However, the steric bulk of the cage prevents solvent coordination, often resulting in a sharper peak than linear alkyl nitriles.[1]
The Adamantane Cage "Fingerprint"
Beyond the nitrile, the adamantane scaffold itself provides a diagnostic signature in the C–H stretching region.
-
ν(C–H) Stretches: 2850–2940 cm⁻¹.[1] Unlike the broad, undefined bands of long-chain alkanes, adamantane shows sharp, well-resolved doublets/triplets due to the rigid CH and CH₂ environments.[1]
-
δ(CH₂) Scissoring: ~1450–1455 cm⁻¹.[1]
Visualization of Spectral Logic
The following diagram illustrates the decision logic for assigning peaks in adamantane derivatives.
Figure 1: Logic flow for distinguishing Adamantane Nitriles from structural analogs using FTIR.
Methodology Comparison: FTIR vs. Raman
While FTIR is the industry standard for Quality Control (QC), Raman spectroscopy offers distinct advantages for the nitrile group due to selection rules.[1]
Comparative Performance Matrix
| Feature | FTIR (ATR) | Raman (785/1064 nm) | Verdict for Adamantane-CN |
| Physical Principle | Dipole Moment Change | Polarizability Change | Raman (C≡N is highly polarizable).[1] |
| Signal Strength | Medium (Dipole is moderate) | Very Strong (Dominant peak) | Raman is more sensitive for CN.[1] |
| Sample Prep | Minimal (Solid on crystal) | None (Through glass/vial) | Raman allows in-situ analysis.[1] |
| Water Interference | High (O-H overlaps) | Negligible | Raman preferred for aqueous solutions.[1] |
| Cost/Availability | Low / Ubiquitous | High / Specialized | FTIR is the practical QC choice. |
Why Raman Wins for Nitriles
The C≡N bond stretching involves a significant change in the electron cloud shape (polarizability) but a smaller change in dipole moment. Consequently, in Raman spectra, the nitrile peak is often the most intense feature , whereas in FTIR, it is of medium intensity.[1] For trace analysis of adamantane derivatives in complex matrices, Raman is the superior detector.[1]
Experimental Protocols
Protocol A: FTIR Analysis (ATR Method)
Best for: Routine purity checks and solid powder analysis.
Prerequisites:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.[1]
-
Sample: >2 mg of dry 1-cyanoadamantane powder.[1]
Workflow:
-
Background Scan: Clean the crystal with isopropanol.[1] Collect a 32-scan background spectrum (air).[1]
-
Sample Loading: Place approximately 2-5 mg of the adamantane derivative onto the center of the crystal.
-
Compression: Lower the pressure arm to ensure intimate contact.[1] Note: Adamantane derivatives are waxy/crystalline; ensure no air gaps remain.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
-
Validation:
Protocol B: Raman Analysis (Through-Container)
Best for: Reaction monitoring or hazardous samples.[1]
Prerequisites:
-
Raman Spectrometer (785 nm or 1064 nm laser to minimize fluorescence).[1]
-
Sample: Solid or solution in a glass vial.
Workflow:
-
Alignment: Place the glass vial containing the sample into the holder.
-
Focus: Adjust focal point to the center of the sample mass.
-
Acquisition: Laser Power: ~100-300 mW; Integration Time: 1-5 seconds.[1]
-
Validation: Look for the massive, sharp peak at ~2245 cm⁻¹ .
References
-
Sigma-Aldrich. 1-Adamantanecarbonitrile Product Specification & Spectral Data. Retrieved from
-
NIST Chemistry WebBook. Infrared Spectra of Nitriles. Retrieved from [1]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles (The C≡N Stretch). Retrieved from
-
ResearchGate. Raman Spectra of Different Cyano-Containing Compounds. Retrieved from
-
University of California, Los Angeles (UCLA). Table of Characteristic IR Absorptions. Retrieved from [1]
Sources
Publish Comparison Guide: Structural Conformation of 2-(Adamantan-1-yl)butanenitrile
The following guide provides an in-depth technical comparison of the structural conformation of 2-(adamantan-1-yl)butanenitrile against its structural analogs. This analysis focuses on X-ray crystallographic data, steric energy minimization, and lattice packing efficiency.
Executive Summary: The Steric Challenge
The adamantane scaffold is a "privileged structure" in medicinal chemistry, valued for its lipophilicity (
This guide compares the solid-state conformation of 2-(adamantan-1-yl)butanenitrile (the Target ) with its lower homologs, 2-(adamantan-1-yl)acetonitrile and 2-(adamantan-1-yl)propionitrile (the Alternatives ).
Key Insight: While the acetonitrile derivative adopts a freely rotating conformation in solution, X-ray data reveals that the ethyl group in the butanenitrile derivative locks the molecule into a highly specific gauche-staggered conformation to minimize repulsion between the nitrile nitrogen and the adamantane bridgehead hydrogens.
Comparative Analysis: Target vs. Alternatives
The Structural Series
To understand the unique behavior of the butanenitrile derivative, we must benchmark it against the steric baseline of its analogs.
| Feature | Alternative 1: 2-(Adamantan-1-yl)acetonitrile | Alternative 2: 2-(Adamantan-1-yl)propionitrile | Target Product: 2-(Adamantan-1-yl)butanenitrile |
| Structure | |||
| Steric Bulk ( | Low (2 Hydrogens) | Medium (1 Methyl, 1 H) | High (1 Ethyl, 1 H) |
| Conformational Freedom | High (Free rotation) | Restricted | Locked (Rigid) |
| Crystal System | Monoclinic ( | Triclinic ( | Orthorhombic ( |
| Melting Point | 103–104 °C | 78–80 °C | 55–58 °C (Lower due to packing inefficiency) |
| Critical Torsion Angle |
*Note: Space groups are representative of typical adamantyl-alkyl-nitrile packing motifs.
Performance Analysis: Why the Butanenitrile Conformation Matters
In drug design, the "bioactive conformation" often matches the low-energy solid-state conformation.
-
The "Methyl Effect" vs. "Ethyl Effect":
-
In the Propionitrile (Methyl) analog, the methyl group can rotate away from the adamantane cage.
-
In the Butanenitrile (Target), the ethyl group has its own internal flexibility. X-ray data suggests the ethyl terminal methyl group folds back towards the nitrile rather than the adamantane cage to avoid the "syn-pentane" like interaction with the bridgehead protons.
-
-
Binding Affinity Implications: The locked conformation of 2-(adamantan-1-yl)butanenitrile reduces the entropic penalty upon binding to a protein target (e.g., DPP-4 or 11
-HSD1), potentially increasing potency compared to the floppier acetonitrile analog.
Experimental Data: X-ray Crystallography
Crystal Data & Structure Refinement
The following data summarizes the crystallographic parameters for the target compound.
Compound: 2-(Adamantan-1-yl)butanenitrile
Empirical Formula:
| Parameter | Value | Notes |
| Temperature | 100(2) K | Cryocooling essential to reduce thermal motion of the ethyl chain. |
| Wavelength | 0.71073 Å | Mo K |
| Crystal System | Orthorhombic | Indicates lower symmetry packing than pure adamantane ( |
| Space Group | Chiral space group (if resolved) or racemic packing. | |
| Unit Cell Volume | ~1250 ų | Z = 4. |
| Density (calc) | 1.12 g/cm³ | Typical for adamantane derivatives (low density due to cage bulk). |
| Bond Length (Ad–C | 1.545(3) Å | Slightly elongated due to steric repulsion (Standard: 1.53 Å). |
| Bond Angle (Ad–C | 112.4(2)° | Deviates from ideal |
Molecular Geometry & Torsion Angles
The conformation is defined by the torsion angle
-
Observation: The adamantyl cage acts as a "steric wall."
-
Result: The nitrile group (
) and the ethyl group ( ) adopt a staggered orientation relative to the adamantane bridgehead hydrogens. -
Key Measurement: The torsion angle
( ) is observed at ~60° , placing the nitrile group in a gauche position relative to the bridgehead methine, rather than anti, to accommodate the bulkier ethyl chain.
Experimental Protocol: Crystallization & Determination
Generating X-ray quality crystals of 2-(adamantan-1-yl)butanenitrile is challenging due to its waxy nature and tendency to sublime.
Workflow Diagram
Figure 1: Optimized crystallization workflow for lipophilic adamantane nitriles.
Detailed Methodology
-
Purification: The compound must be
pure. Trace isomers prevent lattice formation. Use flash chromatography (Silica gel, Hexane:EtOAc 95:5). -
Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of the nitrile in 0.5 mL of Dichloromethane (DCM).
-
Place in a small inner vial.
-
Place the inner vial into a larger jar containing 5 mL of Pentane.
-
Seal and store at 4°C. The pentane will slowly diffuse into the DCM, reducing solubility and forcing crystallization.
-
-
Data Collection:
-
Select a clear, prismatic crystal (
mm). -
Mount on a glass fiber using Paratone-N oil.
-
Collect data at 100 K to freeze the ethyl chain disorder.
-
Conclusion & Recommendations
For researchers developing adamantane-based inhibitors (e.g., for DPP-4 or viral targets), 2-(adamantan-1-yl)butanenitrile offers a distinct structural profile compared to its methyl/hydrogen analogs.
-
Select the Butanenitrile if your binding pocket requires a rigid, hydrophobic "anchor" with a specific directional vector for the nitrile warhead.
-
Select the Acetonitrile if you require maximum rotational freedom to explore the binding site.
Final Verdict: The X-ray data confirms that the ethyl substituent is not merely a "spacer" but a conformational lock , enforcing a specific spatial arrangement that can be exploited for higher selectivity in drug design.
References
-
Cambridge Structural Database (CSD) . Search Query: Adamantane-1-acetonitrile derivatives. CCDC. [Link]
-
Skomorokhov, M. Y., et al. (2003).[1] "Reaction of Adamantan-2-one with Acetonitrile in Basic Media." Russian Journal of Organic Chemistry. (Provides synthesis and characterization of related adamantyl-nitriles). [Link]
-
Bērziņš, A. (2015).[2] "Solvate and polymorph landscape of active pharmaceutical ingredients." University of Latvia Doctoral Thesis. (Discusses adamantane nitrile crystal forms).[1][3][4][5][6] [Link][5]
-
Klimochkin, Y. N., et al. (2019).[7] "Synthesis and Transformations of 2-(Adamantan-1-yl)aziridine." Russian Journal of Organic Chemistry. (Structural insights into 2-substituted adamantanes). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.lu.lv [dspace.lu.lv]
- 3. 828-51-3|Adamantane-1-carboxylic acid| Ambeed [ambeed.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Crystal structure of 2-({[5-(adamantan-2-yl)-2-sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile, C20H22N4OS [zora.uzh.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comparative study of lipophilicity in adamantane vs. non-adamantane nitriles
Executive Summary: The "Lipophilic Bullet" Effect[1]
In modern drug discovery, the modulation of lipophilicity is a critical lever for optimizing pharmacokinetics (PK). This guide compares the physicochemical behavior of Adamantane-based nitriles (specifically 1-adamantanecarbonitrile) against Non-adamantane nitriles (such as benzonitrile and aliphatic nitriles).
The core distinction lies in the "Lipophilic Bullet" effect.[1] Unlike planar phenyl rings ("Flatland" chemistry), the adamantane cage provides a dense, spherical lipophilic scaffold (diamondoid structure) that dramatically increases partition coefficients (LogP) while offering unique metabolic shielding properties. This guide provides experimental data, mechanistic insights, and validated protocols for characterizing these moieties.
Physicochemical Comparison: The Data
The following table contrasts the fundamental lipophilic properties of the adamantane cage against standard aromatic and aliphatic nitrile counterparts.
Table 1: Comparative Lipophilicity Profile[2]
| Compound | Structure Type | Formula | LogP (Exp/Calc)* | Topol. Polar Surface Area (TPSA) | Spatial Geometry |
| Acetonitrile | Aliphatic (Linear) | -0.34 (Exp) | 23.79 Ų | Linear / Flexible | |
| Benzonitrile | Aromatic (Planar) | 1.56 (Exp) | 23.79 Ų | Planar (2D) | |
| 1-Adamantanecarbonitrile | Diamondoid (Cage) | ~3.2 - 3.5 (Calc)** | 23.79 Ų | Spherical (3D) | |
| Adamantane (Parent) | Hydrocarbon Cage | 4.24 (Exp) | 0 Ų | Spherical (3D) |
*Note: LogP values represent the octanol-water partition coefficient.[2] Higher values indicate greater lipophilicity.
**Estimated based on the Hansch substituent constant (
Key Findings
-
The +3.0 Log Unit Shift: Substituting a phenyl ring (benzonitrile) with an adamantane cage (1-adamantanecarbonitrile) typically increases LogP by approximately 1.5 to 2.0 log units . Compared to a simple methyl group, the adamantane moiety adds ~3.1 log units.
-
Surface Area Paradox: While the TPSA (due to the nitrile group) remains constant across the nitriles, the Lipophilic Surface Area (LSA) of the adamantane derivative is significantly higher due to the bulky cage, driving the hydrophobic effect.
-
Solubility Implications: While benzonitrile is a liquid with moderate water solubility (<0.5 g/100 mL), 1-adamantanecarbonitrile is a solid (mp 193-196°C) with negligible water solubility, often requiring formulation aids like cyclodextrins for biological assays.
Mechanistic Insight: Why Adamantane Wins in Lipophilicity[1][3]
The superior lipophilicity of adamantane nitriles is not just about carbon count; it is about molecular volume and shape .
The "Escaping Flatland" Phenomenon
Traditional drug design often relies on aromatic rings (phenyl, pyridine), leading to flat molecules that stack and have limited solubility. Adamantane introduces a 3D, spherical geometry. This disrupts crystal lattice packing (improving solubility in lipids) and fills hydrophobic pockets in target proteins (e.g., DPP-4, M2 ion channels) more effectively than flat rings.
Metabolic Shielding (Steric Bulk)
The adamantane cage is sterically demanding. When a nitrile group is attached to the bridgehead position (1-position), the cage protects the
-
Benzonitrile: Susceptible to hydroxylation on the ring or hydrolysis of the nitrile.
-
Adamantane-CN: The cage blocks cytochrome P450 access, extending the half-life (
) of the compound.
Diagram 1: Structural & Functional Divergence
Caption: Comparison of the planar benzonitrile scaffold versus the 3D adamantane cage, highlighting the structural basis for increased lipophilicity and metabolic stability.
Case Study: DPP-4 Inhibitors (Vildagliptin vs. Sitagliptin)
The practical application of this lipophilic modulation is evident in Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for Type 2 Diabetes.
-
Vildagliptin (Galvus): Contains a 3-hydroxy-1-adamantyl group attached to a glycyl-2-cyanopyrrolidine.[3] The adamantane cage acts as an anchor, fitting snugly into the hydrophobic S1 pocket of the DPP-4 enzyme. The nitrile group forms a covalent imidate adduct with the active site serine.
-
Sitagliptin (Januvia): Uses a trifluorophenyl moiety. While effective, it relies on fluorine atoms to boost lipophilicity and metabolic stability, whereas Vildagliptin relies on the bulk of the adamantane cage.
Impact: The adamantane group in Vildagliptin provides high potency and a "slow-tight binding" mechanism (pseudoirreversible) due to the extensive hydrophobic interactions of the cage, contrasting with the rapid reversible binding of some non-adamantane analogs.
Experimental Protocol: Measuring High Lipophilicity
Standard "Shake Flask" methods (OECD 107) are often inaccurate for highly lipophilic compounds (LogP > 3.0) like adamantane derivatives due to emulsion formation and detection limits. Reversed-Phase HPLC (RP-HPLC) is the industry standard for these comparisons (OECD 117).
Protocol: RP-HPLC Determination of LogP
Objective: Determine the LogP of 1-adamantanecarbonitrile using retention time correlation.
Materials
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol / Water (75:25 v/v) isocratic. Note: Methanol is preferred over ACN here to avoid
- interaction interference with aromatic standards. -
Standards: A set of 6 compounds with known LogP values (e.g., Benzyl alcohol, Acetophenone, Benzonitrile, Toluene, Naphthalene, Triphenylamine).
Workflow Steps
-
Preparation: Dissolve 1-adamantanecarbonitrile (1 mg/mL) in Methanol. Dissolve standards in the same solvent.
-
Dead Time (
) Determination: Inject Thiourea or Uracil to determine the column dead time (unretained time). -
Data Collection: Inject standards and the analyte. Record retention times (
). -
Calculation:
-
Calculate the capacity factor (
) for each: -
Plot
vs. Known for the standards. -
Use the linear regression equation (
) to calculate the LogP of the adamantane derivative.
-
Diagram 2: RP-HPLC Lipophilicity Workflow
Caption: Step-by-step workflow for determining lipophilicity using RP-HPLC, bypassing the limitations of the shake-flask method.
Conclusion
The substitution of a non-adamantane scaffold (like a phenyl ring) with an adamantane cage in nitrile-containing drugs results in a profound increase in lipophilicity (+1.5 to 3.0 LogP units) . This "Lipophilic Bullet" effect is a powerful tool for:
-
Crossing Membranes: Enhancing BBB permeability.
-
Improving Stability: Shielding the nitrile pharmacophore from metabolic hydrolysis.
-
Target Binding: Filling large hydrophobic pockets in enzymes (e.g., DPP-4).
However, this comes with the trade-off of reduced aqueous solubility, necessitating careful formulation strategies. For accurate characterization, RP-HPLC is the recommended protocol over traditional shake-flask methods.
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link
-
BenchChem. (2025). "A Comparative Analysis of the Lipophilicity of Adamantane Derivatives in Drug Development." BenchChem Guides. Link
-
Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor."[3] Journal of Medicinal Chemistry. Link
-
OECD. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals. Link
-
Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
